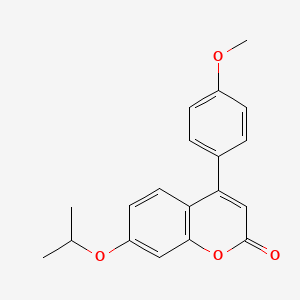
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is commonly known as 'apigenin-7-isopropyl ether' and has been studied extensively for its various applications in scientific research.
科学研究应用
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been studied for its various applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用机制
The mechanism of action of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. It also inhibits the activity of various kinases, including MAPK and PI3K, which are involved in cell signaling pathways. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one have been extensively studied. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and modulating the expression of various genes involved in neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of using 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one in lab experiments is its low toxicity. It has been found to have minimal side effects and is generally well-tolerated. Additionally, it is relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are many potential future directions for the study of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one. One potential direction is the development of novel drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Finally, more research is needed to explore its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a promising compound with many potential applications in scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a valuable tool for studying various diseases and disorders. While there are limitations to its use in lab experiments, its low toxicity and ease of synthesis make it a valuable compound for future research.
合成方法
The synthesis of 7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various methods. One of the most common methods involves the reaction of apigenin with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product in good yields. Other methods involve the use of different alkyl halides and bases to achieve the same product.
属性
IUPAC Name |
4-(4-methoxyphenyl)-7-propan-2-yloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)22-15-8-9-16-17(11-19(20)23-18(16)10-15)13-4-6-14(21-3)7-5-13/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZVNQGJSYGWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopropoxy-4-(4-methoxyphenyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

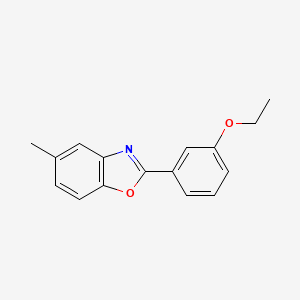
![3-amino-2-benzyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5696978.png)
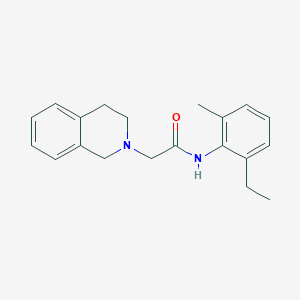
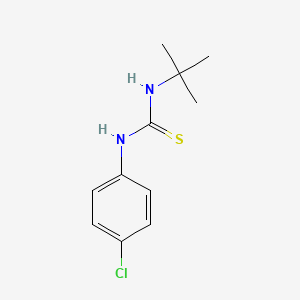
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
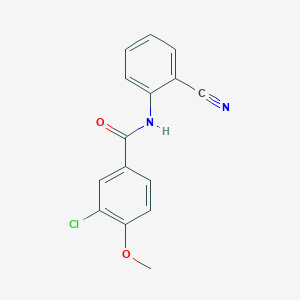
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)

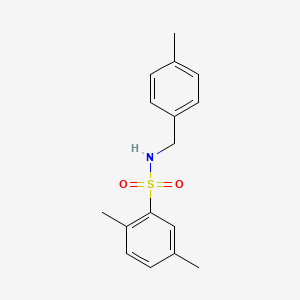

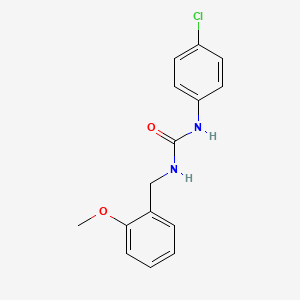
![3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)